2-Aminobut-3-EN-1-OL hydrochloride
CAS No.: 219803-57-3; 99726-03-1
Cat. No.: VC5942752
Molecular Formula: C4H10ClNO
Molecular Weight: 123.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219803-57-3; 99726-03-1 |
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Molecular Formula | C4H10ClNO |
Molecular Weight | 123.58 |
IUPAC Name | 2-aminobut-3-en-1-ol;hydrochloride |
Standard InChI | InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H |
Standard InChI Key | DWGZNOXQUQANQJ-UHFFFAOYSA-N |
SMILES | C=CC(CO)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a four-carbon backbone with an amine group at position 2, a hydroxyl group at position 1, and a double bond between carbons 3 and 4 (Figure 1). The hydrochloride salt form stabilizes the amine via protonation, enhancing its solubility in polar solvents .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 123.58 g/mol | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 2 | |
Exact Mass | 123.0450916 Da |
The IUPAC name, 2-aminobut-3-en-1-ol hydrochloride, reflects its substituents and stereochemistry. The (S)-enantiomer (CAS: 219803-57-3) is explicitly marketed for asymmetric synthesis .
Spectroscopic and Stereochemical Data
The compound’s SMILES notation () and InChIKey () confirm its connectivity. X-ray crystallography of analogous compounds reveals a planar geometry around the double bond, with intramolecular hydrogen bonding between the amine and hydroxyl groups .
Synthesis and Purification Strategies
Conventional Synthetic Routes
The hydrochloride salt is typically synthesized from its parent amine, 2-aminobut-3-en-1-ol, via acidification with hydrochloric acid . A representative protocol involves:
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Amination of Vinyl Epoxides: Epoxide ring-opening with ammonia yields the amino alcohol precursor .
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Salt Formation: Treating the free base with HCl gas in anhydrous ether generates the hydrochloride salt.
Equation 1: Acid-Base Neutralization
Continuous Flow Optimization
Recent advances employ photochemical flow reactors for scalable synthesis. A 2024 study demonstrated 72% yield via UV-initiated radical reactions in aqueous tetrahydrofuran (THF/HO) . Key parameters include:
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Residence Time: 20 minutes
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Solvent System: THF/HO (1:1 v/v)
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Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (0.05 equiv)
Reactivity and Functionalization
Nucleophilic Amination
The primary amine undergoes alkylation with electrophiles (e.g., alkyl halides) to form secondary amines. For example, reaction with methyl acrylate yields β-amino esters, precursors to peptidomimetics .
Conjugate Addition Reactions
The α,β-unsaturated system participates in Michael additions. Thiol-ene reactions with glutathione (γ-Glu-Cys-Gly) produce bioactive conjugates under UV irradiation :
Equation 2: Thiol-Ene Coupling
Applications in Medicinal Chemistry
Prodrug Development
The compound’s amino alcohol motif mimics natural amino acids, enabling its use in prodrugs. For instance, ester derivatives show enhanced blood-brain barrier permeability in preclinical models.
Enzyme Inhibition Studies
Structural analogs act as competitive inhibitors of γ-aminobutyric acid (GABA) transaminase, with IC values < 10 μM in vitro.
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure forms.
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Polymer Chemistry: Exploiting the dual functionality for biodegradable polymer design.
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